trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid
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Overview
Description
trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid: is a chiral compound with the molecular formula C13H13ClO3 and a molecular weight of 252.7 g/mol It contains a cyclopentane ring substituted with a 3-chlorobenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with 3-chlorobenzoyl chloride in the presence of a base, such as pyridine, to form the intermediate 3-chlorobenzoylcyclopentanone. This intermediate is then subjected to a carboxylation reaction using carbon dioxide and a suitable catalyst, such as palladium, to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature makes it a valuable tool for investigating stereoselective processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and surface coatings.
Mechanism of Action
The mechanism of action of trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
- trans-2-(3-Bromobenzoyl)cyclopentane-1-carboxylic acid
- trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid
- trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid
Comparison: Compared to its analogs, trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid exhibits unique reactivity due to the presence of the chlorine atom. This halogen can influence the compound’s electronic properties, making it more reactive in certain substitution and addition reactions. Additionally, the chlorine atom can affect the compound’s binding affinity to biological targets, potentially enhancing its therapeutic potential .
Properties
IUPAC Name |
(1R,2R)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAYQFAKTWUOBD-GHMZBOCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641330 |
Source
|
Record name | (1R,2R)-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733741-00-9 |
Source
|
Record name | (1R,2R)-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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